Tetraoctyl titanate

描述

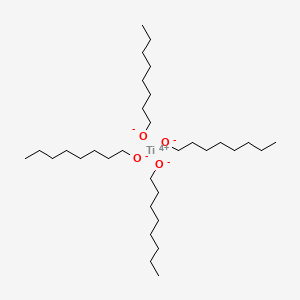

Tetraoctyl titanate, also known as tetrakis(2-ethylhexyl) titanate, is an organometallic compound with the chemical formula $ \text{C}{32}\text{H}{68}\text{O}_4\text{Ti} $. It is commercially available under the trade name TYZOR® TOT (DuPont) and is widely used as a catalyst in polymerization reactions, particularly in the synthesis of polyesterimide resins . Its long hydrophobic alkyl chains (2-ethylhexyl groups) enhance compatibility with organic matrices, making it valuable in coatings, adhesives, and dielectric materials.

属性

CAS 编号 |

3061-42-5 |

|---|---|

分子式 |

C32H68O4Ti |

分子量 |

564.7 g/mol |

IUPAC 名称 |

octan-1-olate;titanium(4+) |

InChI |

InChI=1S/4C8H17O.Ti/c4*1-2-3-4-5-6-7-8-9;/h4*2-8H2,1H3;/q4*-1;+4 |

InChI 键 |

KSCKTBJJRVPGKM-UHFFFAOYSA-N |

SMILES |

CCCCCCCC[O-].CCCCCCCC[O-].CCCCCCCC[O-].CCCCCCCC[O-].[Ti+4] |

规范 SMILES |

CCCCCCCC[O-].CCCCCCCC[O-].CCCCCCCC[O-].CCCCCCCC[O-].[Ti+4] |

其他CAS编号 |

3061-42-5 |

产品来源 |

United States |

相似化合物的比较

Comparison with Similar Titanate Compounds

Structural and Molecular Differences

The table below compares tetraoctyl titanate with structurally analogous tetraalkyl titanates:

| Compound Name | Chemical Formula | Molecular Weight (g/mol) | Alkyl Chain Length | Key Structural Features |

|---|---|---|---|---|

| This compound | $ \text{C}{32}\text{H}{68}\text{O}_4\text{Ti} $ | 596.7 | 8 (branched) | Four 2-ethylhexyl groups; high steric bulk |

| Tetrabutyl titanate | $ \text{C}{16}\text{H}{36}\text{O}_4\text{Ti} $ | 340.3 | 4 (linear) | Linear butyl groups; moderate reactivity |

| Tetraisopropyl titanate | $ \text{C}{12}\text{H}{28}\text{O}_4\text{Ti} $ | 284.2 | 3 (branched) | Branched isopropyl groups; high reactivity |

| Tetramethyl titanate | $ \text{C}4\text{H}{12}\text{O}_4\text{Ti} $ | 172.0 | 1 (methyl) | Compact structure; high polarity |

Key Observations :

- Longer alkyl chains (e.g., 2-ethylhexyl in this compound) increase molecular weight and hydrophobicity but reduce catalytic activity due to steric hindrance .

- Shorter chains (e.g., methyl or isopropyl) improve reactivity in esterification and transesterification reactions but may compromise thermal stability .

This compound

- Physical State : Viscous liquid at room temperature.

- Applications: Catalyst for high-temperature polymer synthesis (e.g., polyesterimide resins) . Compatibilizer in composite materials due to its non-polar alkyl chains .

- Limitations : Lower catalytic efficiency compared to smaller titanates like tetraisopropyl titanate .

Tetrabutyl Titanate

- Physical State : Light yellow liquid; density = 1.00 g/mL; boiling point = 206°C (at 10 mmHg) .

- Applications: Coating auxiliary agent for improving adhesion and dielectric properties . Precursor for sol-gel synthesis of titanium dioxide nanomaterials .

- Advantages : Balanced reactivity and solubility in organic solvents .

Tetraisopropyl Titanate

Performance in Composite Materials

Studies on titanate coupling agents reveal:

- Optimal Loading : 1 wt% of titanate (e.g., tetraoctyl or tetrabutyl) maximizes mechanical strength in polymer composites by forming Ti–O–C bonds with hydroxylated surfaces (e.g., wood fibers) .

- Excess Titanate : >1 wt% causes self-agglomeration, reducing interfacial adhesion .

- Alkyl Chain Impact : Longer chains (e.g., tetraoctyl) improve dispersion in hydrophobic polymers like P34HB but may reduce catalytic efficiency compared to tetraisopropyl titanate .

Catalytic Efficiency Comparison

| Catalyst | Reaction Type | Relative Efficiency | Notes |

|---|---|---|---|

| This compound | Polymerization | Moderate | Preferred for high-temperature resins |

| Tetraisopropyl titanate | Transesterification | High | Low steric bulk enhances activity |

| Tetrabutyl titanate | Sol-gel synthesis | High | Ideal for TiO₂ nanoparticle formation |

Mechanistic Insight : Shorter alkyl chains (e.g., isopropyl) allow easier access to the titanium center, accelerating reactions like CO₂ electrolysis or esterification. In contrast, this compound’s bulky chains limit substrate interaction but improve thermal stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。